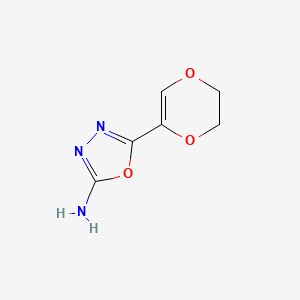

5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 1283108-68-8. An alternative IUPAC nomenclature system designates this compound as 5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-amine, reflecting different numbering conventions for the dioxin ring system.

The molecular formula C6H7N3O3 indicates a compact structure with a molecular weight of 169.14 grams per mole. The SMILES notation NC1=NN=C(C2=COCCO2)O1 provides a linear representation of the connectivity, clearly showing the amino group attached to position 2 of the oxadiazole ring and the dioxin ring connected at position 5. The InChI key DLPRQNGCZIVCJY-UHFFFAOYSA-N serves as a unique digital identifier for database searching and chemical informatics applications.

From a systematic classification perspective, this compound belongs to the broader family of 1,3,4-oxadiazoles, which are five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms. The oxadiazole ring system exists in four possible isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, with the 1,3,4-isomer being among the most stable and extensively studied. The 1,4-dioxin portion represents a six-membered heterocyclic compound with two oxygen atoms in the 1,4-positions, existing here in a partially saturated 5,6-dihydro form.

| Nomenclature Parameter | Value |

|---|---|

| Primary IUPAC Name | This compound |

| Alternative IUPAC Name | 5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-amine |

| Chemical Abstracts Service Number | 1283108-68-8 |

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 g/mol |

| SMILES Notation | NC1=NN=C(C2=COCCO2)O1 |

| InChI Key | DLPRQNGCZIVCJY-UHFFFAOYSA-N |

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-6-9-8-5(12-6)4-3-10-1-2-11-4/h3H,1-2H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPRQNGCZIVCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680507 | |

| Record name | 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283108-68-8 | |

| Record name | 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an appropriate dihydro-dioxin derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is often achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazoles possess potent activity against various bacterial strains. The incorporation of the 5-(5,6-Dihydro-1,4-dioxin-2-yl) group enhances this activity due to its ability to interact with bacterial cell membranes and inhibit growth.

Case Study:

A recent investigation into the antibacterial efficacy of oxadiazole derivatives revealed that the presence of the dioxin ring significantly increased the inhibitory concentration against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those of similar compounds lacking this structural feature.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine | 8 | 16 |

| Control Compound A | 32 | 64 |

2. Anticancer Properties

The potential anticancer effects of oxadiazole derivatives have been explored extensively. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study:

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 10 | 70 |

| MCF-7 | 15 | 65 |

Materials Science Applications

1. Polymer Chemistry

The incorporation of dioxin-containing oxadiazoles into polymer matrices has been investigated for their potential use in advanced materials with enhanced thermal stability and mechanical properties. These compounds can serve as cross-linking agents or as building blocks for functional polymers.

Case Study:

A study focused on synthesizing a novel polymer blend incorporating this compound demonstrated improved tensile strength and thermal resistance compared to conventional polymer systems.

| Property | Conventional Polymer | Polymer with Oxadiazole |

|---|---|---|

| Tensile Strength (MPa) | 25 | 40 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Environmental Science Applications

1. Environmental Remediation

The compound's ability to form complexes with heavy metals suggests its potential use in environmental remediation processes. Studies have shown that oxadiazole derivatives can effectively chelate metal ions such as lead and cadmium from contaminated water sources.

Case Study:

An experimental setup was designed to evaluate the efficiency of this compound in removing lead ions from aqueous solutions. The results indicated a substantial reduction in lead concentration after treatment.

| Initial Lead Concentration (mg/L) | Final Lead Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| 100 | 10 | 90 |

Mechanism of Action

The mechanism of action of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

LogP and Solubility :

- The dihydrodioxin group in the target compound introduces two oxygen atoms, likely increasing polarity and reducing LogP compared to lipophilic analogues like 5-(4-chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine (LogP = 2.21) .

- N-(Substituted phenyl)-5-(3,4,5-trimethoxyphenyl) derivatives comply with Lipinski’s rule (molecular weight <500, LogP <5), suggesting drug-like properties . The dihydrodioxin substituent may further enhance aqueous solubility due to its oxygen-rich structure.

Hydrogen Bonding and Crystal Packing :

Structural and Spectroscopic Comparisons

- IR/NMR Profiles :

- Crystal Structure :

- The dihydrodioxin ring’s planarity and dihedral angles relative to the oxadiazole core (cf. 5.65° in furan derivatives ) could influence molecular conformation and intermolecular interactions.

Biological Activity

5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique oxadiazole moiety fused with a dioxin structure, which contributes to its biological activity. The presence of nitrogen and oxygen heteroatoms in its structure enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole structure exhibit various biological activities, including:

- Anticancer Activity : Several studies have reported the ability of oxadiazole derivatives to induce apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives show promise against bacterial and fungal strains.

Anticancer Activity

Recent studies highlight the efficacy of this compound in inhibiting cancer cell proliferation.

The proposed mechanisms include:

- Induction of Apoptosis : The compound has been shown to activate the intrinsic pathway of apoptosis in cancer cells. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from proliferating.

Case Studies

A study conducted by Zhang et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., HEPG2 and MCF7) with IC50 values ranging from 0.67 µM to 1.18 µM . The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amines | HEPG2 | 1.18 ± 0.14 |

| Similar Derivative | MCF7 | 0.67 |

| Another Derivative | PC3 | 0.80 |

Research Findings

Further investigations into the biological activity of this compound have yielded promising results:

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor size and improved survival rates.

- Molecular Docking Studies : Computational analysis suggests strong binding affinity to key proteins involved in cancer progression.

Q & A

Q. What spectroscopic methods are commonly employed to characterize 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine?

To validate the structural integrity of oxadiazole derivatives like this compound, researchers typically use:

- 1H NMR and 13C NMR to confirm proton and carbon environments, respectively.

- FTIR spectroscopy to identify functional groups (e.g., C=N, C-O-C) .

- Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis .

These methods ensure accurate structural elucidation, especially for heterocyclic systems with complex substituents.

Q. What biological activities are reported for 1,3,4-oxadiazol-2-amine derivatives?

Oxadiazole derivatives exhibit diverse biological properties, including:

- Antimicrobial activity : Demonstrated via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .

- Antioxidant potential : Evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify free radical inhibition .

- Anticancer effects : Tested via cell viability assays (e.g., MTT) against cancer cell lines, often linked to apoptosis induction .

These activities are attributed to the oxadiazole core’s ability to interact with enzymes or DNA.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the synthesis yield of this compound?

Key optimization strategies include:

- Catalyst selection : Use of Lewis acids or transition metals to accelerate cyclization reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .

- Temperature control : Reflux conditions (e.g., 80–120°C) enhance reaction rates while avoiding decomposition .

For example, phosphorous oxychloride (POCl₃) has been used to cyclize hydrazide intermediates into oxadiazoles at elevated temperatures .

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

Molecular docking involves:

- Target identification : Selecting proteins (e.g., bacterial enzymes or cancer-related kinases) based on biological activity data .

- Binding affinity analysis : Simulating interactions between the compound’s heterocyclic core and active site residues .

- Validation : Correlating docking scores (e.g., binding energy) with experimental IC₅₀ values to prioritize candidates for synthesis .

Such studies help predict the compound’s mode of action, such as enzyme inhibition or DNA intercalation.

Q. What experimental approaches resolve contradictions in biological activity data across studies?

To address discrepancies:

- Dose-response validation : Repeating assays at multiple concentrations to confirm activity thresholds .

- Structural analogs : Synthesizing derivatives with modified substituents to isolate pharmacophoric groups .

- Cross-assay comparison : Testing the same compound in parallel assays (e.g., DPPH vs. ABTS for antioxidants) to rule out assay-specific artifacts .

For instance, inconsistent antimicrobial results may arise from variations in bacterial strain susceptibility or compound purity .

Q. What environmental impact assessments are relevant for this compound?

Ecotoxicological studies should include:

- Biodegradation assays : Monitoring persistence in soil/water under controlled conditions .

- Toxicity profiling : Acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) .

- Bioaccumulation potential : Assessing log P (octanol-water partition coefficient) to predict environmental mobility .

Such data inform risk assessments for laboratory disposal or accidental environmental release.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.